N,N-bis(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a sulfonamide group attached to a benzene ring substituted with three methyl groups and two cyanomethyl groups. The presence of the cyano groups makes it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonamide with bromoacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature. The product is then purified using column chromatography on silica gel .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano groups can be substituted with other nucleophiles.
Reduction Reactions: The cyano groups can be reduced to primary amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in methanol.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Cyclization: Acidic or basic conditions depending on the desired heterocycle.
Major Products
Substitution: Formation of N,N-bis(alkyl or aryl)methyl-2,4,6-trimethylbenzenesulfonamide.
Reduction: Formation of N,N-bis(aminomethyl)-2,4,6-trimethylbenzenesulfonamide.
Cyclization: Formation of various heterocyclic compounds depending on the reaction conditions.
Scientific Research Applications
N,N-bis(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-bis(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide involves its ability to undergo various chemical transformations due to the presence of reactive cyano groups. These transformations can lead to the formation of new compounds with different biological or chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the transformed products.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(cyanomethyl)trifluoromethanesulfonamide: Similar structure but with a trifluoromethanesulfonamide group instead of a trimethylbenzenesulfonamide group.
N,N-bis(cyanomethyl)amines: Compounds with similar cyano groups but different core structures.
Uniqueness
N,N-bis(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide is unique due to the presence of the trimethylbenzenesulfonamide group, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C13H15N3O2S |
---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H15N3O2S/c1-10-8-11(2)13(12(3)9-10)19(17,18)16(6-4-14)7-5-15/h8-9H,6-7H2,1-3H3 |
InChI Key |
UDCSPCAKEKBQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC#N)CC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.